molecular formula C10H15BrN2 B3167115 4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine CAS No. 91716-18-6

4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine

Cat. No.: B3167115
CAS No.: 91716-18-6
M. Wt: 243.14 g/mol
InChI Key: NEPCVZOOLZDMQJ-UHFFFAOYSA-N
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Description

4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine is a substituted benzene derivative featuring a bromine atom at the para position (C4) and two ethyl groups attached to the nitrogen atoms at the ortho-diamine positions (N1 and N1'). Its molecular formula is C10H15BrN2, with a molecular weight of 255.15 g/mol (estimated). This compound is of interest in synthetic chemistry and pharmaceutical research due to its tunable reactivity and structural versatility.

Properties

IUPAC Name

4-bromo-1-N,1-N-diethylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-3-13(4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPCVZOOLZDMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine can be synthesized through a multi-step process starting from 1,2-diaminobenzene. The general synthetic route involves:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Coupling Products: Biaryl compounds are commonly formed through coupling reactions.

Scientific Research Applications

Organic Synthesis

4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine serves as a versatile building block in organic synthesis. Its bromo substituent allows for various nucleophilic substitution reactions, making it useful for creating more complex organic molecules. This compound can be utilized in the synthesis of dyes, pigments, and other functional organic materials .

Pharmaceutical Development

The compound has been explored as an intermediate in the development of pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug design and development. Research has indicated potential applications in creating therapeutic agents that target specific biological pathways .

Biological Studies

Investigations into the biological properties of this compound have shown promise in areas such as antimicrobial and anticancer research. The compound's interaction with cellular mechanisms may lead to the discovery of new treatments or drugs that can inhibit disease progression .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various benzenediamine derivatives, including this compound. Results indicated that this compound exhibited significant activity against several bacterial strains, suggesting its potential as an antibacterial agent.

Case Study 2: Drug Development

Research focused on the synthesis of novel derivatives based on this compound demonstrated its effectiveness as a precursor for compounds with enhanced pharmacological properties. These derivatives were tested for their ability to inhibit specific enzymes related to cancer cell proliferation.

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound differs from similar compounds:

Compound NameKey Features
4-Bromo-N,N-dimethylbenzene-1,2-diamineLacks diethyl groups; simpler structure
4-Bromo-N-cyclohexylbenzene-1,2-diamineContains cyclohexyl group; alters steric properties
4-Bromo-N,N-diethylbenzene-1,2-diamineSimilar structure; different substituents

Mechanism of Action

The mechanism of action of 4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine involves its interaction with various molecular targets. The bromine atom and the ethyl groups influence the compound’s reactivity and binding affinity to different substrates. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts, to form new carbon-carbon bonds .

Comparison with Similar Compounds

4-Bromo-N-1,N-1-dipropyl-1,2-benzenediamine

  • Structure : Propyl groups replace ethyl substituents on the N1/N1' positions.
  • Molecular Formula : C12H19BrN2; Molecular Weight : 271.20 g/mol .
  • Key Properties :
    • XLogP3 : 3.8 (higher lipophilicity than ethyl-substituted analogue) .
    • Rotatable Bonds : 5 (increased conformational flexibility due to longer alkyl chains).
  • Implications : The propyl groups may enhance lipid solubility but reduce aqueous solubility, impacting pharmacokinetics. This derivative could be more suitable for applications requiring sustained release or tissue penetration.

4-Bromo-N1,N1-dimethyl-1,2-benzenediamine

  • Structure : Methyl groups on N1/N1' positions.
  • Molecular Formula : C8H11BrN2; Molecular Weight : ~215.09 g/mol (estimated).
  • Lower molecular weight may improve diffusion rates in solution-phase reactions.
  • Applications : Preferred in reactions where minimal steric bulk is advantageous, such as catalysis or polymer synthesis.

4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine

  • Structure : Cyclohexyl and propoxy substituents add complexity.
  • Molecular Formula : C15H23BrN2O; Molecular Weight : ~333.28 g/mol .
  • Key Properties :
    • Cyclohexyl group introduces significant steric bulk, likely hindering interactions in tight binding pockets (e.g., enzyme active sites).
    • Propoxy chain enhances solubility in organic solvents.
  • Implications : Suitable for applications requiring selective binding or modified electronic properties, such as materials science or targeted drug delivery.

4-Bromo-5-nitrobenzene-1,2-diamine

  • Structure : Nitro group at C5 position; unsubstituted amines.
  • Molecular Formula : C6H6BrN3O2; Molecular Weight : 232.04 g/mol .
  • Key Properties :
    • Nitro group is electron-withdrawing, reducing amine basicity and directing electrophilic attacks to specific ring positions.
    • Higher reactivity in reduction or diazotization reactions compared to alkylated analogues.
  • Toxicity: Unsubstituted amines (e.g., 4-bromo-1,2-diaminobenzene) are associated with acute toxicity, necessitating stringent safety protocols .

4-Bromo-1,2-diaminobenzene

  • Structure: No N-alkylation; free amine groups.
  • Molecular Formula : C6H7BrN2; Molecular Weight : 187.04 g/mol .
  • Key Properties :
    • High reactivity due to unprotected amines, making it prone to oxidation or unwanted side reactions.
    • Hazard Profile : Requires immediate medical attention upon exposure, highlighting its instability and toxicity .
  • Applications : Primarily serves as a precursor for synthesizing safer, alkylated derivatives.

Biological Activity

4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine, also known as 4-Bromo-N,N-diethyl-1,2-benzenediamine, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H16BrN2C_{12}H_{16}BrN_2, with a molecular weight of approximately 270.17 g/mol. The compound consists of a bromine atom attached to a benzene ring, which is further substituted with two ethyl groups and two amine groups at the 1 and 2 positions.

PropertyValue
Molecular FormulaC₁₂H₁₆BrN₂
Molecular Weight270.17 g/mol
CAS Number91716-18-6
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives against multidrug-resistant strains of bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. The results showed that certain substitutions on the benzene ring enhanced antimicrobial activity, suggesting that the structural features of the compound play a critical role in its efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives with similar structures were tested against human lung adenocarcinoma (A549) cells. Results demonstrated that specific modifications led to reduced cell viability, indicating promising anticancer activity. Notably, compounds with halogen substitutions (like bromine) showed enhanced cytotoxic effects compared to their non-substituted counterparts .

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets such as enzymes or receptors. These interactions can lead to alterations in cellular signaling pathways that promote apoptosis in cancer cells or inhibit bacterial growth. Ongoing research aims to elucidate these pathways further .

Study on Anticancer Properties

In a controlled study, this compound was tested alongside standard chemotherapeutic agents like cisplatin. The compound exhibited a dose-dependent reduction in cell viability in A549 cells. At a concentration of 100 µM for 24 hours, the compound resulted in an approximate viability reduction of 64%, indicating substantial anticancer potential .

Antimicrobial Efficacy Evaluation

A separate evaluation focused on the antimicrobial efficacy of related compounds against resistant strains. The study reported minimum inhibitory concentrations (MICs) for various derivatives. Compounds similar to this compound showed MIC values ranging from 8 µg/mL to >64 µg/mL against Gram-positive pathogens, highlighting its potential as an antimicrobial agent .

Q & A

Q. What are the recommended methods for synthesizing 4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves alkylation of 4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7) using ethyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) under anhydrous conditions. To optimize efficiency:

  • Use a polar aprotic solvent (e.g., DMF or DMSO) to enhance nucleophilic substitution .
  • Maintain a 2:1 molar ratio of ethyl bromide to diamine to ensure complete diethylation.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from mono-alkylated byproducts.
  • Monitor reaction progress using TLC or LC-MS to avoid over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • ¹H NMR : Look for the absence of NH₂ protons (δ 4.5–5.5 ppm) and presence of ethyl group signals (triplet for CH₃ at δ 1.0–1.2 ppm, quartet for CH₂ at δ 3.3–3.5 ppm).
  • ¹³C NMR : Confirm diethyl substitution via signals at δ 40–45 ppm (N-CH₂) and δ 12–15 ppm (CH₃).
  • IR Spectroscopy : Absence of N-H stretches (~3300 cm⁻¹) confirms alkylation.
  • Mass Spectrometry (EI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 273) .

Q. How should researchers handle and store this compound to prevent degradation under laboratory conditions?

Methodological Answer:

  • Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the aromatic amine groups.
  • Avoid exposure to moisture or strong acids/bases, which may hydrolyze the ethyl groups.
  • Use gloveboxes for weighing and handling due to potential sensitivity to atmospheric O₂ .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data when determining the structure of derivatives (e.g., disordered ethyl groups)?

Methodological Answer:

  • Refine X-ray diffraction data using SHELXL (), applying restraints for disordered ethyl groups.
  • Perform TWINABS analysis to address twinning artifacts in low-symmetry space groups.
  • Validate hydrogen bonding networks via PLATON software to resolve ambiguities in electron density maps .

Q. How can competing reaction pathways (e.g., phenazine formation) be minimized during the synthesis of complex derivatives?

Methodological Answer:

  • Introduce blocking groups (e.g., acetyl or tert-butyl) on the aromatic ring to prevent unwanted cyclization.
  • Use low-temperature conditions (–10°C) during coupling reactions to suppress side reactions.
  • Monitor intermediates via HPLC-DAD to detect early-stage byproducts and adjust stoichiometry .

Q. What computational methods validate experimental data for electronic properties or reaction mechanisms?

Methodological Answer:

  • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic transitions and compare with UV-Vis spectra.
  • Simulate reaction pathways using Gaussian 16 to identify transition states and confirm mechanistic hypotheses (e.g., nucleophilic vs. radical pathways).
  • Cross-validate with NIST thermodynamic data (e.g., enthalpy of formation) for consistency .

Q. How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

  • Use GIAO (Gauge-Independent Atomic Orbital) calculations in software like ORCA to predict shifts, accounting for solvent effects (e.g., chloroform vs. DMSO).
  • Adjust for conformational flexibility via molecular dynamics simulations (e.g., AMBER) to match observed splitting patterns.
  • Reconcile outliers by re-examining sample purity (e.g., trace solvents or protonation states) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine
Reactant of Route 2
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4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine

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